![molecular formula C9H13Cl2N3 B2904785 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride CAS No. 2137655-27-5](/img/structure/B2904785.png)
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride
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Overview
Description
“1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-cancer agents. Derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, using the MTT assay . The introduction of certain functional groups like sulfonyl has been found to increase the antiproliferative activity, suggesting potential for further exploration in cancer treatment.
Molecular Docking and Dynamics Simulations
The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of effective pharmaceuticals.
Solvent Applications
In the chemical industry, the compound has been utilized as a versatile solvent. It’s particularly useful in N-alkylation of amines and O-alkylation of aldoses, as well as in the synthesis of poly(aryl ethers) . Its properties make it a valuable asset for various synthesis and production processes.
Urea Solvent in Synthesis
The compound serves as a urea solvent in the synthesis of various heterocyclic compounds. For instance, it’s used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . This application highlights its role in facilitating complex chemical reactions.
Pharmacophore Design
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s structure has been considered for the design of pharmacophores in antitumor drugs, based on the combination principles of alkyl or aralkyl and a sulfonyl group .
Chemical Structure Analysis
The compound’s chemical structure has been analyzed for various properties, including gas phase thermochemistry data, condensed phase thermochemistry data, and reaction thermochemistry data. This information is vital for researchers to understand the compound’s behavior under different conditions .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction leads to changes in the receptor’s activity, which can affect various cellular processes .
Biochemical Pathways
The interaction of the compound with the c-Met receptor affects several biochemical pathways. These pathways are involved in cellular processes such as proliferation and survival . The exact downstream effects of these pathway alterations depend on the specific cellular context.
Result of Action
The compound has been shown to have antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound could potentially be used as an anticancer agent .
properties
IUPAC Name |
1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYARQCSLIMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride |
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